4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid 4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid
Brand Name: Vulcanchem
CAS No.: 957312-77-5
VCID: VC7345899
InChI: InChI=1S/C14H16N2O2/c1-4-13-9(2)15-16(10(13)3)12-7-5-11(6-8-12)14(17)18/h5-8H,4H2,1-3H3,(H,17,18)
SMILES: CCC1=C(N(N=C1C)C2=CC=C(C=C2)C(=O)O)C
Molecular Formula: C14H16N2O2
Molecular Weight: 244.294

4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid

CAS No.: 957312-77-5

Cat. No.: VC7345899

Molecular Formula: C14H16N2O2

Molecular Weight: 244.294

* For research use only. Not for human or veterinary use.

4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid - 957312-77-5

Specification

CAS No. 957312-77-5
Molecular Formula C14H16N2O2
Molecular Weight 244.294
IUPAC Name 4-(4-ethyl-3,5-dimethylpyrazol-1-yl)benzoic acid
Standard InChI InChI=1S/C14H16N2O2/c1-4-13-9(2)15-16(10(13)3)12-7-5-11(6-8-12)14(17)18/h5-8H,4H2,1-3H3,(H,17,18)
Standard InChI Key GHFKRELXCJQVNP-UHFFFAOYSA-N
SMILES CCC1=C(N(N=C1C)C2=CC=C(C=C2)C(=O)O)C

Introduction

Chemical Identity and Structural Features

Table 1: Comparative Data for Pyrazole-Benzoic Acid Derivatives

Property4-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic Acid4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic Acid
Molecular FormulaC14_{14}H16_{16}N2_{2}O2_{2}C12_{12}H12_{12}N2_{2}O2_{2}
Molecular Weight (g/mol)244.29 216.24
Density (g/cm³)1.2 ± 0.1 1.3 (estimated)
Boiling Point (°C)407.7 ± 3 365 (decomposes)

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of 4-(4-ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid is documented, analogous methods for 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid provide a template :

  • Ullmann Coupling: React 4-iodobenzoic acid with 2,4-pentanedione in the presence of CuI/L-proline to form 4-(1-acetyl-2-hydroxy-propenyl)benzoic acid.

  • Cyclization with Hydrazine: Treat the intermediate with hydrazine hydrate to form the pyrazole ring.

  • Esterification/Hydrolysis: Adjust reaction conditions to isolate the final carboxylic acid.

For the ethyl variant, substituting 2,4-pentanedione with 3-ethyl-2,4-pentanedione could introduce the ethyl group.

Table 2: Proposed Synthesis Steps for the Ethyl Derivative

StepReactionReagents/ConditionsOutcome
1Ullmann Coupling4-Iodobenzoic acid, 3-ethyl-2,4-pentanedione, CuI/L-proline, DMSO, 90°C4-(1-Acetyl-2-hydroxy-propenyl)benzoic acid analog
2CyclizationHydrazine hydrate, ethanol, refluxPyrazole ring formation
3Esterification/HydrolysisH2_{2}SO4_{4}/EtOH; NaOH(aq)Carboxylic acid isolation

Spectroscopic Characterization

Data for the ethyl derivative remains unpublished, but analogs exhibit:

  • IR: Strong C=O stretch at ~1680 cm1^{-1}, N-H stretch at ~3200 cm1^{-1} .

  • NMR: Pyrazole protons resonate at δ 2.2–2.5 ppm (CH3_{3}), δ 1.3 ppm (CH2_{2}CH3_{3}), and aromatic protons at δ 7.3–8.1 ppm .

Physicochemical Properties

Thermal Stability

  • Decomposition Temperature: Estimated >300°C based on analogs .

  • Boiling Point: 407.7°C , suggesting suitability for high-temperature applications.

Solubility

  • Polar Solvents: Likely soluble in DMSO, DMF, and ethanol (analog solubility in DMSO: >10 mg/mL) .

  • Aqueous Solubility: Poor due to the hydrophobic pyrazole and benzoic acid groups.

Applications in Coordination Chemistry

Metal-Organic Frameworks (MOFs)

The dimethyl analog forms 2D coordination polymers with Zn(II) and Cu(II), exhibiting porosity for gas storage . The ethyl derivative’s bulkier substituent may enhance framework flexibility or selectivity.

Biological Activity

Pyrazole-benzoic acid hybrids show antimicrobial and anti-inflammatory properties, though data for this specific compound is lacking.

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